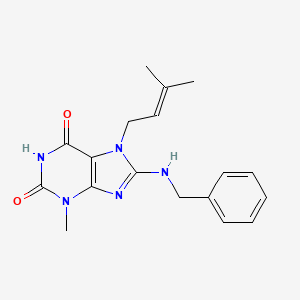
1-cyclohexyl-3-(cyclopropylmethyl)-5-(thiomorpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole derivatives, such as the compound , are significant due to their wide range of applications and importance in chemical and pharmaceutical industries. These compounds are known for their diverse biological activities and potential in drug development.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves condensation reactions, cyclization, and substituent modifications to achieve desired structural features. Methods such as one-pot synthesis and microwave-assisted reactions have been employed for efficient production. For example, novel benzimidazoles containing piperazine or morpholine skeletons have been synthesized using nitro reductive cyclization reactions, highlighting the versatility of synthesis methods for these compounds (Özil et al., 2018).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized using techniques like X-ray diffraction, NMR (1H and 13C), and HRMS. These analyses reveal details about molecular geometry, intermolecular interactions, and the confirmation of structural motifs within these compounds. The crystal structure and DFT calculations, coupled with Hirshfeld surface analysis, provide insights into the intermolecular interactions and molecular geometry (Adardour et al., 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
A novel approach to synthesize benzimidazole derivatives containing a morpholine skeleton has been developed, demonstrating significant in vitro antioxidant activities and potential as glucosidase inhibitors. These compounds exhibit high scavenging activity and show better inhibitory potential than standard treatments in preliminary screens, highlighting their promise in therapeutic applications (Özil, Baltaş, & Parlak, 2018).
Advances in Synthesis Methods
Recent developments in the synthesis of benzimidazoles emphasize environmentally benign conditions, showcasing the pharmaceutical industry's interest due to their broad bioactivities. Innovative synthetic strategies have been introduced, improving the efficiency and environmental impact of producing these compounds (Mamedov & Zhukova, 2021).
Anticancer Potential
Research into benzimidazole-chalcone derivatives has identified several new molecules with enhanced cytotoxic effects on various cancer cell lines. This work contributes to the ongoing search for more effective anticancer agents (Hsieh et al., 2019).
Antioxidant Properties
Studies on triheterocyclic compounds incorporating benzimidazole, thiophene, and 1,2,4-triazole rings have revealed significant antioxidant activities. These findings support the potential of such compounds in mitigating oxidative stress-related conditions (Menteşe et al., 2015).
Electrochemical and Optical Properties
The electrochemical polymerization of a new benzimidazole derivative has been explored for its application in electronic materials. This research offers insights into the influence of donor groups on the optical and electronic properties of polymers, opening up new avenues for material science (Ozelcaglayan et al., 2012).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(cyclopropylmethyl)-5-(thiomorpholine-4-carbonyl)benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c26-21(23-10-12-28-13-11-23)17-8-9-19-20(14-17)24(15-16-6-7-16)22(27)25(19)18-4-2-1-3-5-18/h8-9,14,16,18H,1-7,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALSPWWKUIRYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)N4CCSCC4)N(C2=O)CC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(cyclopropylmethyl)-5-(thiomorpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5538041.png)
![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)

![2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5538055.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5538096.png)
![2-(2-iodo-4-methoxyphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5538105.png)

![1,4-dithiepan-6-yl[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amine](/img/structure/B5538115.png)
![[(2-hydroxycyclohexyl)thio]acetic acid](/img/structure/B5538122.png)
![3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5538125.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(pyridin-2-ylthio)acetamide](/img/structure/B5538126.png)